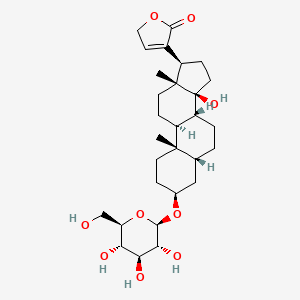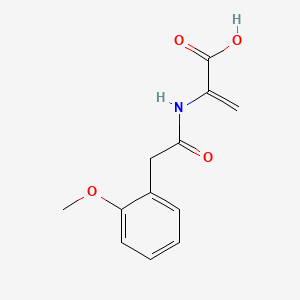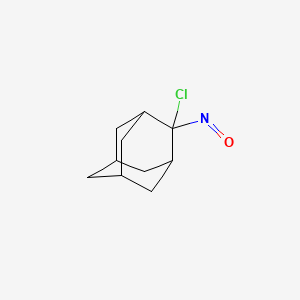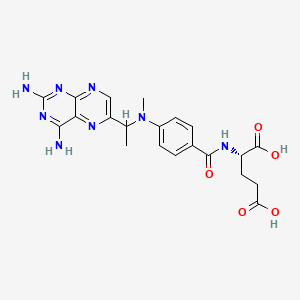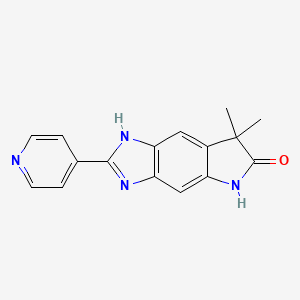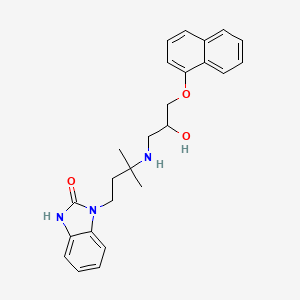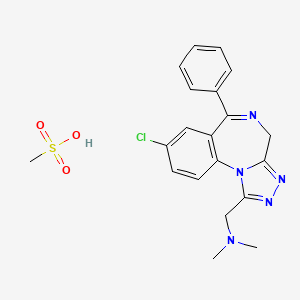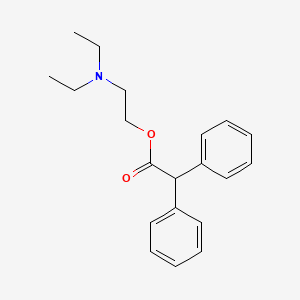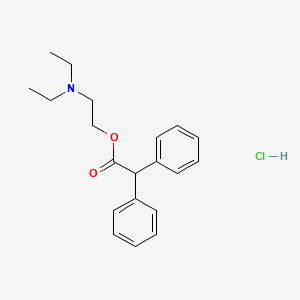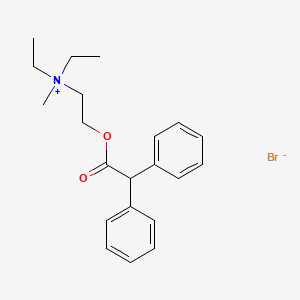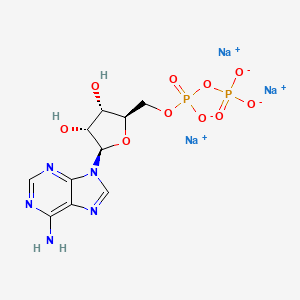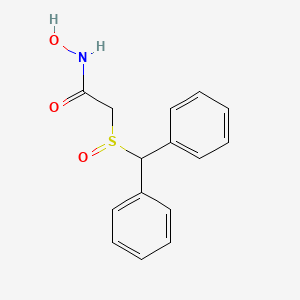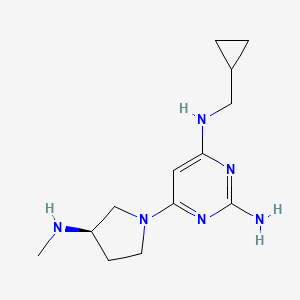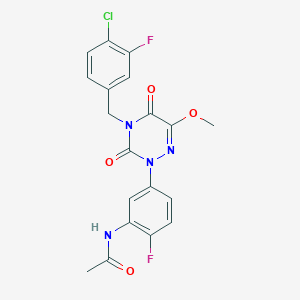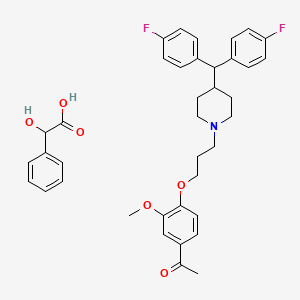
Benzeneacetic acid, alpha-hydroxy-, compd. with 1-(4-(3-(4-(bis(4-fluorophenyl)methyl)-1-piperidinyl)propoxy)-3-methoxphenyl)ethanone (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AHR-5360 is a biochemical.
Wissenschaftliche Forschungsanwendungen
Synthesis and Analytical Chemistry
Benzeneacetic acid compounds have been extensively utilized in the field of synthesis and analytical chemistry. For instance, a study by Khalifa (2001) isolated non-alkaloidal compounds from Crinum bulbispermum bulbs, including p-hydroxybenzene acetic acid Ethyl ester, highlighting the compound's role in the isolation and characterization of natural products (Khalifa, 2001). Additionally, synthesis research by Wang Jiangxi (2014) on Iloperidone related substances demonstrated the compound's significance in quality control and structural confirmation through various spectroscopic methods (Wang Jiangxi, 2014).
Medicinal Chemistry and Pharmacology
In medicinal chemistry and pharmacology, benzeneacetic acid derivatives have been prominent. Brands et al. (2003) described an efficient stereoselective synthesis of the orally active NK(1) receptor antagonist Aprepitant, showcasing the compound's application in developing therapeutic agents (Brands et al., 2003). Moreover, the study by Rasmussen et al. (2005) on the preclinical pharmacology of FMPD elucidated the compound's potential as an antipsychotic, highlighting its receptor affinity and providing insights into its therapeutic applications (Rasmussen et al., 2005).
Material Science
Benzeneacetic acid derivatives have also been used in the field of material science. The research by Liaw et al. (2001, 2002) on the synthesis and characterization of new polyimides and polyamides demonstrated the compound's utility in developing advanced materials with desirable thermal and solubility properties (Liaw et al., 2001); (Liaw et al., 2002).
Eigenschaften
CAS-Nummer |
113800-13-8 |
|---|---|
Produktname |
Benzeneacetic acid, alpha-hydroxy-, compd. with 1-(4-(3-(4-(bis(4-fluorophenyl)methyl)-1-piperidinyl)propoxy)-3-methoxphenyl)ethanone (1:1) |
Molekularformel |
C38H41F2NO6 |
Molekulargewicht |
645.7 g/mol |
IUPAC-Name |
1-[4-[3-[4-[bis(4-fluorophenyl)methyl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone;2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C30H33F2NO3.C8H8O3/c1-21(34)25-8-13-28(29(20-25)35-2)36-19-3-16-33-17-14-24(15-18-33)30(22-4-9-26(31)10-5-22)23-6-11-27(32)12-7-23;9-7(8(10)11)6-4-2-1-3-5-6/h4-13,20,24,30H,3,14-19H2,1-2H3;1-5,7,9H,(H,10,11) |
InChI-Schlüssel |
IHJNAJLLYQKQFN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC.C1=CC=C(C=C1)C(C(=O)O)O |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC.C1=CC=C(C=C1)C(C(=O)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1-(4-(3-(4-bis(bis(4-fluorophenyl)methyl)-1-piperdinyl)propoxy)-3-methoxyphenyl)ethanone AHR 5360 AHR 5460C AHR-5360 AHR-5360C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



